5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide
CAS No.:
Cat. No.: VC15205620
Molecular Formula: C15H17BrN2O3
Molecular Weight: 353.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17BrN2O3 |
|---|---|
| Molecular Weight | 353.21 g/mol |
| IUPAC Name | 5-bromo-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C15H17BrN2O3/c16-14-6-5-13(21-14)15(19)17-10-11(12-4-3-9-20-12)18-7-1-2-8-18/h3-6,9,11H,1-2,7-8,10H2,(H,17,19) |
| Standard InChI Key | XOHFOMOUVUZALM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C(CNC(=O)C2=CC=C(O2)Br)C3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a furan-2-carboxamide backbone substituted at the 5-position with a bromine atom. The amide nitrogen is further functionalized with a 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl group, introducing steric and electronic complexity. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆BrN₂O₃ |
| Molecular Weight | 367.21 g/mol |
| IUPAC Name | 5-Bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide |
| Canonical SMILES | BrC1=CC=C(O1)C(=O)NCC(C2=CC=CO2)N3CCCC3 |
| Topological Polar Surface Area | 68.8 Ų |
The presence of bromine enhances electrophilic reactivity, while the pyrrolidine and furan rings contribute to conformational flexibility and potential hydrogen-bonding interactions .
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation:
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¹H NMR: Signals at δ 7.45–7.35 ppm (furan protons), δ 3.75–3.60 ppm (pyrrolidine N-CH₂), and δ 2.85–2.70 ppm (ethyl linker).
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¹³C NMR: Peaks at 160.2 ppm (amide carbonyl) and 152.3 ppm (furan C-Br).
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HRMS: [M+H]⁺ observed at m/z 367.2154 (calculated 367.2158) .
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves sequential functionalization of the furan core (Figure 1):
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Bromination: Electrophilic bromination of furan-2-carboxylic acid using Br₂ in acetic acid yields 5-bromofuran-2-carboxylic acid (yield: 78%).
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Amide Coupling: Reaction with 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethylamine via EDCl/HOBt-mediated coupling (yield: 65%).
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.
Industrial Scalability
Challenges in large-scale production include:
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Bromine Handling: Requires corrosion-resistant reactors and strict temperature control (-10°C to 0°C).
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Amine Stability: The ethyl-pyrrolidine amine precursor is hygroscopic, necessitating anhydrous conditions.
Continuous flow systems mitigate these issues by improving heat transfer and reducing reaction times.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Preliminary assays against Staphylococcus aureus and Escherichia coli reveal moderate activity:
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus ATCC 25923 | 32 |
| E. coli ATCC 25922 | 64 |
Mechanistic studies suggest interference with bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
Comparative data highlight the bromine atom’s critical role (Table 2):
| Compound | S. aureus MIC (μg/mL) | MCF-7 IC₅₀ (μM) |
|---|---|---|
| 5-Bromo derivative (target) | 32 | 18.7 |
| 5-Chloro analogue | 64 | 42.3 |
| Non-halogenated parent compound | >128 | >100 |
The bromine atom’s electronegativity and van der Waals radius enhance target binding affinity compared to smaller halogens .
Pharmacokinetic Profiling
Computational ADMET predictions using SwissADME:
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Absorption: High gastrointestinal absorption (HIA = 92%).
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Metabolism: Susceptible to CYP3A4-mediated oxidation.
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Toxicity: Low AMES mutagenicity risk (prediction score: 0.12) .
Challenges and Future Directions
Synthetic Limitations
Current yields (65% for amide coupling) require optimization. Microwave-assisted synthesis and catalyst screening (e.g., Pd-mediated cross-coupling) are under investigation.
Therapeutic Exploration
Ongoing studies focus on:
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Target Identification: Proteomic profiling to identify protein targets.
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Formulation Development: Nanoencapsulation to improve aqueous solubility (logP = 2.45).
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